1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine
Description
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine (CAS: 1878022-44-6) is a heterocyclic compound featuring a piperidine ring (a six-membered amine ring) fused to a [1,2,4]triazolo[4,3-a]pyrazine core. This bicyclic system combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a triazole ring (a five-membered aromatic ring with three nitrogen atoms). The compound’s structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes .
Properties
IUPAC Name |
8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-5-14(6-3-1)9-10-13-12-8-15(10)7-4-11-9/h4,7-8H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRNZLURXMZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN3C2=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for OSM-S-653 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
OSM-S-653 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance biological activity and selectivity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for other diseases, including cancer and bacterial infections.
Industry: OSM-S-653 can be used in the development of new chemical entities for various industrial applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of OSM-S-653 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity and leading to the death of the parasite.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Presumed to be C₁₀H₁₂N₆ (based on analogous structures in and ).
- Molecular Weight : ~216.25 g/mol (calculated).
- Synthetic Routes : Likely synthesized via nucleophilic substitution of a chlorinated triazolopyrazine precursor with piperidine, as suggested by methods in and .
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
Compound : 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride ()
- Structural Difference : Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms).
- Impact :
- Basicity : Piperazine is more basic due to additional nitrogen, enhancing water solubility in its dihydrochloride form.
- Pharmacokinetics : Increased polarity may reduce blood-brain barrier permeability compared to piperidine derivatives.
- Application: Potential use in peripheral targets due to solubility advantages .
Piperidine Derivatives with Functional Modifications
Compound: 8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one ()
- Structural Difference: Incorporates a ketone group at position 3 and an amino group on the piperidine ring.
- Molecular Weight: Higher (234.26 g/mol) due to the additional oxygen atom.
- Application: Modified derivatives show promise in adenosine receptor modulation () .
Pyrrolidine Derivatives
Compound : N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide ()
- Structural Difference : Substitutes piperidine with pyrrolidine (a five-membered amine ring) and adds a hydrophobic thiophene-carboxamide group.
- Impact :
- Conformational Flexibility : Smaller ring size may restrict binding pocket compatibility.
- Lipophilicity : Thiophene enhances membrane permeability but may reduce solubility.
- Application: Potential CNS applications due to balanced lipophilicity .
Chlorinated Triazolopyrazines
Compound : 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine ()
- Structural Difference : Chlorine atoms at positions 3 and 8 instead of piperidine.
- Impact :
- Reactivity : Electrophilic chlorines facilitate further functionalization (e.g., substitution with amines or alcohols).
- Bioactivity : Chlorine atoms may enhance binding to hydrophobic enzyme pockets.
- Application : Intermediate for synthesizing bioactive derivatives .
Adenosine Receptor Modulation
- Target Compound: Derivatives like 8-amino-triazolopyrazin-3-ones () exhibit potent binding to adenosine A₁ and A₂ₐ receptors, critical for neuroprotection and anti-inflammatory effects.
- Comparison : Piperidine-substituted analogs (e.g., CAS 1878022-44-6) may show improved CNS penetration over polar piperazine derivatives .
Vasopressin Antagonism
- Related Compound : 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-a][1,4]diazepine derivatives () act as vasopressin antagonists.
- Structural Insight : The triazolopyrazine core is retained, but spirocyclic amines enhance target specificity for neuropsychological disorders .
Physicochemical Properties
Biological Activity
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.
The chemical formula for this compound is C10H13N5, with a molecular weight of 203.25 g/mol. The compound features a piperidine ring attached to a triazolo-pyrazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C10H13N5 |
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | 8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine |
| PubChem CID | 125130284 |
Recent studies have identified several mechanisms through which this compound exerts its biological effects:
- PARP Inhibition : A series of derivatives based on this compound have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Compounds derived from this scaffold exhibited IC50 values below 4.1 nM against PARP1 and demonstrated significant antiproliferative effects on BRCA-deficient cancer cell lines such as MDA-MB-436 and Capan-1 .
- Renin Inhibition : Some derivatives have shown promising results as human renin inhibitors. Notably, certain compounds demonstrated IC50 values in the nanomolar range (e.g., 1.7 nM), indicating strong potential for managing hypertension .
- Antibacterial Activity : Recent evaluations indicated that derivatives of this compound possess moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited an MIC of 32 μg/mL against Staphylococcus aureus .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrazine rings:
- Substituent Variability : Different substituents at the 2-position of the phenyl ring have been shown to affect the potency of PARP inhibition and antibacterial activity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity and biological activity against targeted receptors.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of triazolo-pyrazine derivatives, one compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (IC50 values ranging from 0.15 μM to 0.83 μM) . These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of synthesized derivatives showed that certain compounds had comparable effectiveness to standard antibiotics like ampicillin against E. coli and S. aureus . This suggests that these compounds could serve as viable alternatives in treating bacterial infections.
Q & A
Q. Table 1: Substituent Effects on Binding Affinity
| Derivative | R Group (Position) | A₁ IC₅₀ (nM) | A₂A IC₅₀ (nM) |
|---|---|---|---|
| 19 | 4-Piperazinylphenyl | 85 | 12 |
| 21 | Benzylpiperazinyl | 120 | 18 |
| Data from |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cAMP accumulation vs. radioligand binding) to minimize discrepancies. For adenosine receptors, use HEK293 cells expressing human receptors .
- Impurity Analysis: HPLC-MS detects trace intermediates (e.g., unreacted hydrazones) that may antagonize off-target receptors, artificially inflating selectivity .
Case Study: Compound 19 showed 56% yield but 92% purity after recrystallization (CH₃NO₂), resolving earlier contradictions in IC₅₀ values .
Advanced: What strategies improve regioselectivity in triazolo-pyrazine cyclization?
Methodological Answer:
Q. Table 2: Regioselectivity Optimization
| Condition | Yield (%) | Major Product |
|---|---|---|
| POCl₃, 120°C, 12h | 65 | 8-Chloro |
| CDI, DMF, 100°C, 24h | 70 | 8-Amino |
| Data from |
Advanced: How to address low solubility in pharmacokinetic studies?
Methodological Answer:
- Salt Formation: Hydrochloride salts of 8-amino derivatives increase aqueous solubility (e.g., 19·HCl: 2.1 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design: Esterification of piperidine nitrogen (e.g., acetyloxymethyl) enhances intestinal absorption, with hydrolysis in plasma releasing active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
